2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride
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Overview
Description
2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2. It is a research chemical often used in pharmaceutical testing and other scientific studies. This compound is known for its unique structure, which includes a cyclopenta[b]pyridine ring system with a chlorine atom and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a suitable pyridine derivative, which undergoes chlorination followed by cyclization to form the desired compound. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient production. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce various substituted cyclopenta[b]pyridine compounds .
Scientific Research Applications
2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: This compound shares a similar core structure but differs in functional groups.
3-amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine: Another related compound with a thieno ring instead of a pyridine ring.
Uniqueness
2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and amine groups. This combination of functional groups provides distinct chemical reactivity and potential biological activities, making it valuable for various research applications .
Properties
Molecular Formula |
C8H10Cl2N2 |
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Molecular Weight |
205.08 g/mol |
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-7-4-2-5-1-3-6(10)8(5)11-7;/h2,4,6H,1,3,10H2;1H |
InChI Key |
HJGAVZNBMOJWQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)N=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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